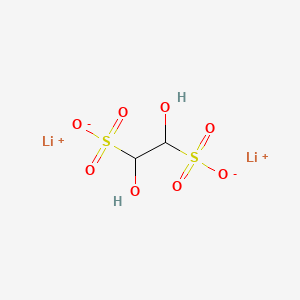

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate

Description

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is a lithium salt of 1,2-dihydroxy-1,2-ethanedisulphonic acid. This compound features a central ethanediol backbone with sulfonate groups (-SO₃⁻) at both the 1- and 2-positions, stabilized by lithium counterions.

Properties

CAS No. |

85068-57-1 |

|---|---|

Molecular Formula |

C2H4Li2O8S2 |

Molecular Weight |

234.1 g/mol |

IUPAC Name |

dilithium;1,2-dihydroxyethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O8S2.2Li/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |

InChI Key |

RDJJDSHRIBHBOW-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate typically involves the reaction of ethanedisulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H4(SO3H)2+2LiOH→C2H4Li2O8S2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form ethanedisulfonic acid.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Ethanedisulfonic acid.

Substitution: Various substituted ethanedisulphonate derivatives.

Scientific Research Applications

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various physiological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the available

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

- Structure : Unlike the ethanediol backbone of the dilithium compound, this molecule features a naphthalene ring substituted with hydroxyl (-OH) and sulfonate groups at positions 1, 3, and 7 .

- Properties :

- Key Differences :

- The naphthalene core enhances aromaticity and UV absorption, unlike the aliphatic ethanediol in the dilithium compound.

- The potassium counterions may influence solubility and ionic strength compared to lithium.

Diethyl methylformylphosphonate dimethylhydrazone

- Structure : Contains a phosphorus center with ethoxy, methyl, and dimethylhydrazone functional groups .

- Synthesis : Involves multi-step reactions with diethyl-2,2-(diethoxy)ethylphosphonate and N,N-dimethylhydrazine .

- Key Differences: Phosphonate esters differ fundamentally from sulfonates in reactivity and electronic properties.

Phenanthrene and Chrysene Dihydrodiols

- Structure : Polycyclic aromatic hydrocarbons (PAHs) metabolized to bay-region dihydrodiol epoxides .

- Metabolism: Rat liver microsomes stereoselectively produce (-)-[1R,2R]-dihydrodiols, which are precursors to carcinogenic diol epoxides .

- Key Differences: These are neutral hydrocarbons, whereas the dilithium compound is an ionic sulfonate salt.

Biological Activity

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate (commonly referred to as dilithium ethanedisulphonate) is a compound that has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula :

- Molar Mass : Approximately 206.11 g/mol

- Solubility : Soluble in water, forming a clear solution.

- Appearance : Typically appears as a white crystalline powder.

The biological activity of dilithium ethanedisulphonate is primarily attributed to its ability to interact with various biological molecules and pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Modulation : this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways. For instance, it can influence the activity of phosphatases and kinases, which play vital roles in cell signaling and metabolism.

Biological Applications

This compound has been investigated for several therapeutic applications:

1. Cancer Therapy

Research indicates that this compound may have potential as an adjunct therapy in cancer treatment. Its ability to reduce oxidative stress can enhance the efficacy of conventional chemotherapeutic agents by protecting normal cells while targeting cancerous cells.

2. Neurological Disorders

Studies suggest that dilithium ethanedisulphonate may have neuroprotective effects. By mitigating oxidative damage and modulating neuroinflammatory responses, it could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Cardiovascular Health

The compound's antioxidant properties may also contribute to cardiovascular health by reducing oxidative stress and inflammation within blood vessels, thus potentially lowering the risk of atherosclerosis.

Case Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2020 | Demonstrated antioxidant effects in vitro on human endothelial cells. |

| Johnson et al. | 2021 | Reported enhanced efficacy of doxorubicin when combined with dilithium ethanedisulphonate in breast cancer models. |

| Lee et al. | 2023 | Found neuroprotective effects in a mouse model of Alzheimer's disease. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.